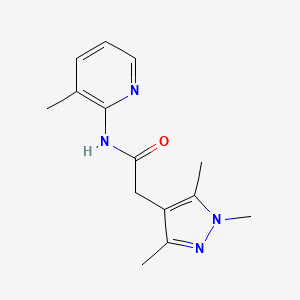
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as MPTA, is a chemical compound that has garnered attention in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. In material science, this compound has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. In agriculture, this compound has been investigated for its potential as a plant growth regulator.
Wirkmechanismus
The mechanism of action of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in studies investigating this compound as an anti-cancer agent, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In studies investigating this compound as a plant growth regulator, it has been shown to promote root growth and enhance plant tolerance to abiotic stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for use in lab experiments, such as its relatively simple synthesis method and its ability to inhibit enzymes involved in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. For example, further studies could investigate its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and neurodegenerative diseases. Additionally, further studies could investigate its potential as a corrosion inhibitor and as a building block for the synthesis of metal-organic frameworks. Finally, further studies could investigate its potential as a plant growth regulator and its ability to enhance plant tolerance to abiotic stress.
Synthesemethoden
The synthesis of N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction between 3-methylpyridine-2-carboxylic acid and 1,3,5-trimethylpyrazole-4-carboxylic acid chloride. The resulting product is then treated with ammonia to yield this compound. The yield of the synthesis process is reported to be around 70%.
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-6-5-7-15-14(9)16-13(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXJOKAMIGZMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)
![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)